N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine
Description
N,N,6-Trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at the N,N,6-positions and a piperazine ring linked via a pyridinylmethyl group. Its structure combines a pyrimidine scaffold—a common motif in pharmaceuticals—with a piperazine moiety, which enhances solubility and bioavailability.
Properties
IUPAC Name |
N,N,6-trimethyl-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-14-11-16(21(2)3)20-17(19-14)23-9-7-22(8-10-23)13-15-5-4-6-18-12-15/h4-6,11-12H,7-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQVAZRGORYCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CN=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like toluene or ethanol and catalysts such as iodine or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, including crystallization and chromatography, are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine and piperazine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Iodine, copper salts, toluene, ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The compound’s structure allows it to bind to active sites, affecting the function of proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural features and their analogs are compared below:
Core Pyrimidine-Piperazine Hybrids
Substituent-Specific Comparisons
- Methyl vs. Trifluoromethyl Groups: Compounds like N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine (C₂₅H₃₆F₃N₃O₂) highlight the impact of trifluoromethyl groups on metabolic stability and hydrophobicity. The electron-withdrawing CF₃ group enhances resistance to oxidative degradation compared to methyl substituents .
Pyridinylmethyl vs. Phenylpiperazine Linkers :
- 6-[4-[6-[(4,4-Dimethylpiperidin-1-yl)methyl]pyridin-3-yl]-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]-N-(phenylmethyl)pyrimidin-4-amine (C₃₃H₄₄N₈O) demonstrates that pyridinylmethyl linkers enhance π-π stacking with aromatic residues in biological targets, whereas bulkier spirocyclic systems (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane) may restrict conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
